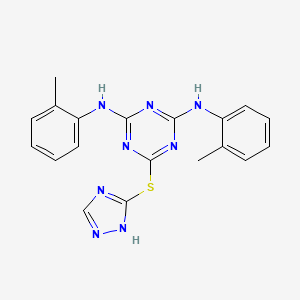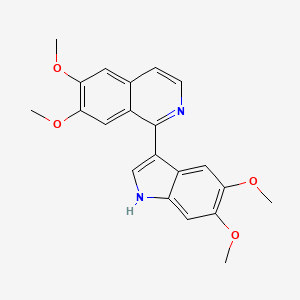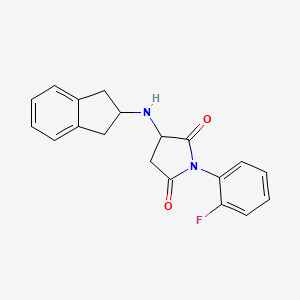
N,N'-bis(2-methylphenyl)-6-(4H-1,2,4-triazol-3-ylsulfanyl)-1,3,5-triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-METHYLPHENYL)-N-[4-(2-TOLUIDINO)-6-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)-1,3,5-TRIAZIN-2-YL]AMINE is a complex organic compound that features a triazine ring, a triazole ring, and multiple aromatic amine groups. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHYLPHENYL)-N-[4-(2-TOLUIDINO)-6-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)-1,3,5-TRIAZIN-2-YL]AMINE typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazine Ring: Starting with cyanuric chloride, which undergoes nucleophilic substitution reactions with appropriate amines.
Introduction of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Final Assembly: Coupling the triazine and triazole intermediates under controlled conditions, possibly using catalysts or specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions could convert nitro groups back to amines or reduce other functional groups within the molecule.
Substitution: Aromatic substitution reactions could modify the phenyl or triazine rings, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts for hydrogenation reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.
科学研究应用
Chemistry
Catalysis: The compound could serve as a ligand in coordination chemistry, forming complexes with metals that act as catalysts in organic reactions.
Material Science: Potential use in the development of new materials with unique electronic or optical properties.
Biology and Medicine
Pharmacology: Investigation of its potential as a drug candidate, particularly for its interactions with biological targets such as enzymes or receptors.
Biochemistry: Study of its effects on cellular processes and pathways.
Industry
Agriculture: Possible use as a pesticide or herbicide due to its chemical structure.
Polymer Science: Incorporation into polymers to modify their properties.
作用机制
The mechanism of action would depend on the specific application but could involve:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Receptor Interaction: Modulating receptor activity in biological systems.
Pathway Modulation: Affecting signaling pathways within cells.
相似化合物的比较
Similar Compounds
- N-(2-METHYLPHENYL)-N-[4-(2-AMINO)-6-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)-1,3,5-TRIAZIN-2-YL]AMINE
- N-(2-METHYLPHENYL)-N-[4-(2-TOLUIDINO)-6-(4H-1,2,4-TRIAZOL-3-YL)-1,3,5-TRIAZIN-2-YL]AMINE
Uniqueness
The unique combination of the triazine and triazole rings, along with the specific substitution pattern, may confer unique properties such as enhanced biological activity or specific chemical reactivity compared to similar compounds.
属性
分子式 |
C19H18N8S |
|---|---|
分子量 |
390.5 g/mol |
IUPAC 名称 |
2-N,4-N-bis(2-methylphenyl)-6-(1H-1,2,4-triazol-5-ylsulfanyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C19H18N8S/c1-12-7-3-5-9-14(12)22-16-24-17(23-15-10-6-4-8-13(15)2)26-19(25-16)28-18-20-11-21-27-18/h3-11H,1-2H3,(H,20,21,27)(H2,22,23,24,25,26) |
InChI 键 |
JWXVSOZNQDXJGD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)SC3=NC=NN3)NC4=CC=CC=C4C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![11-(2-Furyl)-10-(2-furylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B10866826.png)
![3-(2,4-Dichlorophenyl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10866841.png)
![4-Chloro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B10866844.png)
![3-{[4-(2-Chloropropanoyl)piperazino]methyl}-1-methyl-2(1H)-quinolinone](/img/structure/B10866849.png)
![5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4-(3-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10866857.png)
![2,2,6,6-Tetramethyl-1-[(phenylcarbonyl)oxy]piperidin-4-yl pyridine-4-carboxylate](/img/structure/B10866864.png)
![methyl {(4E)-4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10866868.png)
![3,4-dimethyl-N'-[(E)-(3-nitrophenyl)methylidene]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbohydrazide](/img/structure/B10866871.png)


![1-(2-Chloropropanoyl)-N-[(2-methyl-1,3-thiazol-4-YL)methyl]-4-piperidinecarboxamide](/img/structure/B10866896.png)

![(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10866913.png)
![9,9-dimethyl-2-(2-methylphenyl)-12-phenyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one](/img/structure/B10866916.png)
